molecular formula C13H21BrN2 B12286712 N'-(4-Bromo-benzyl)-N,N-diethyl-ethane-1,2-diamine

N'-(4-Bromo-benzyl)-N,N-diethyl-ethane-1,2-diamine

Cat. No.: B12286712
M. Wt: 285.22 g/mol
InChI Key: ZDPILPJRTFPTPF-UHFFFAOYSA-N
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Description

N’-(4-Bromo-benzyl)-N,N-diethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a bromobenzyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromo-benzyl)-N,N-diethyl-ethane-1,2-diamine typically involves the bromination of benzyl compounds followed by nucleophilic substitution reactions. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of benzyl compounds under radical conditions . The brominated intermediate is then reacted with N,N-diethyl-ethane-1,2-diamine under nucleophilic substitution conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination, which utilize household compact fluorescent lamps (CFL) to activate radical reactions in a flow reactor design . This method is advantageous as it avoids the use of hazardous solvents and allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromo-benzyl)-N,N-diethyl-ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and other nucleophiles, typically in polar aprotic solvents like acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaI can yield iodinated derivatives, while oxidation may produce corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N’-(4-Bromo-benzyl)-N,N-diethyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-Bromo-benzyl)-N,N-diethyl-ethane-1,2-diamine involves its interaction with molecular targets through its bromobenzyl and ethane-1,2-diamine moieties. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the ethane-1,2-diamine backbone can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and molecular targets.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2/c1-3-16(4-2)10-9-15-11-12-5-7-13(14)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPILPJRTFPTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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